(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate structure elucidation
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive walkthrough of the analytical methodologies required for the complete structure elucidation and stereochemical confirmation of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, a crucial protected form of the amino acid L-tryptophan frequently utilized in peptide synthesis and medicinal chemistry. We will move beyond a simple checklist of techniques, instead focusing on the strategic integration of data to build an unassailable structural proof.
Foundational Strategy: The "Orthogonal Data" Approach
The principle of structural elucidation rests on acquiring multiple, independent lines of evidence that converge on a single, unambiguous chemical structure. For a chiral molecule like L-Tryptophan tert-butyl ester, this requires not only mapping the atomic connectivity but also confirming the three-dimensional arrangement at the stereocenter. Our strategy relies on four pillars of analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral Analysis. Each technique provides a unique piece of the puzzle, and together they form a self-validating analytical workflow.
Figure 1: A logical workflow for structure elucidation, emphasizing the convergence of independent analytical techniques for final confirmation.
Mass Spectrometry: The First Checkpoint
Mass spectrometry serves as our initial and most crucial checkpoint. Its primary role is to confirm the molecular weight of the compound, thereby validating the molecular formula. For (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate (C₁₅H₂₀N₂O₂), the expected monoisotopic mass is approximately 260.1525 g/mol .
High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass instruments. By providing a mass measurement with high precision (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition, offering a much higher degree of confidence than molecular weight alone.
Expected Fragmentation Pattern: Beyond the molecular ion peak ([M+H]⁺ at m/z 261.1598 in positive ion mode), the fragmentation pattern in MS/MS provides direct evidence of the molecule's substructures. The tert-butyl group is particularly informative due to its propensity to form a stable carbocation.
| Fragment (m/z) | Identity | Significance |
| 261.16 | [M+H]⁺ | Molecular Ion (Protonated) |
| 205.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl ester, a highly characteristic fragmentation pathway. |
| 188.08 | [M+H - C₄H₉O₂]⁺ | Loss of the entire tert-butoxycarbonyl group. |
| 130.07 | [C₉H₈N]⁺ | Indolemethyl cation, the characteristic fragment for the tryptophan side chain. |
Experimental Protocol: ESI-TOF MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is chosen to generate the [M+H]⁺ ion.
-
Analysis: Acquire the full scan spectrum to identify the [M+H]⁺ peak. Subsequently, perform a tandem MS (MS/MS) experiment by isolating the 261.16 m/z ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragments.
Infrared Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. While it doesn't reveal the full connectivity, it quickly verifies that the expected chemical moieties are present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Interpretation |
| ~3400 | N-H Stretch | Indole N-H | Confirms the presence of the indole ring. |
| ~3300-3380 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the free amino group. |
| ~2850-2980 | C-H Stretch | Aliphatic (tert-butyl, CH, CH₂) | Confirms the aliphatic portions of the molecule. |
| ~1735 | C=O Stretch | Ester Carbonyl | Strong, sharp peak confirming the ester functional group. This is a key differentiator from the free acid. |
| ~1250 & 1150 | C-O Stretch | Ester C-O | Confirms the ester linkage. |
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small, solvent-free sample of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Compare the observed absorption bands with established correlation tables to confirm the presence of the expected functional groups.
NMR Spectroscopy: The Definitive Structural Map
NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. The expected chemical shifts are influenced by the solvent used; deuterated chloroform (CDCl₃) is a common choice.
¹H NMR Spectroscopy: Proton Environment The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Key Insight |
| Indole N-H | ~8.1 | broad singlet (br s) | 1H | Exchangeable proton on the indole ring. |
| Ar-H (indole) | ~7.0-7.6 | multiplets (m) | 5H | Aromatic protons of the indole system. |
| α-H | ~3.7 | doublet of doublets (dd) | 1H | The chiral center proton, coupled to the two β-protons. |
| β-H₂ | ~3.2 | multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center. |
| NH₂ | ~1.6 | broad singlet (br s) | 2H | Exchangeable protons of the primary amine. |
| tert-Butyl | ~1.45 | singlet (s) | 9H | Strong, sharp signal characteristic of the nine equivalent protons of the t-butyl group. |
¹³C NMR Spectroscopy: Carbon Skeleton This spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Expected δ (ppm) | Key Insight |
| C=O (Ester) | ~175 | Carbonyl carbon, deshielded by oxygen. |
| Ar-C (Indole) | ~110-136 | Carbons of the indole ring system. |
| C(CH₃)₃ (Quaternary) | ~81 | The quaternary carbon of the tert-butyl group. |
| α-C | ~55 | The chiral carbon, attached to the nitrogen. |
| β-C | ~28 | The methylene carbon of the side chain. |
| C(CH₃)₃ (Methyls) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
2D NMR: Connecting the Pieces While 1D NMR suggests the pieces, 2D NMR proves their connections.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A crucial correlation would be observed between the α-H (~3.7 ppm) and the β-H₂ protons (~3.2 ppm), confirming the structure of the amino acid backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (α-C, β-C, tert-butyl methyls, and aromatic C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall assembly. It shows correlations between protons and carbons that are two or three bonds away.
Figure 2: Diagram of essential HMBC correlations needed to confirm the structure of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate.
The correlation between the tert-butyl protons (~1.45 ppm) and the ester carbonyl carbon (~175 ppm) is the definitive proof of the ester linkage. Similarly, correlations from the α-H and β-H₂ to the indole carbons confirm the attachment of the amino acid side chain to the heterocyclic ring.
Chiral Analysis: Confirming Stereochemical Integrity
The "(S)" designation is critical and requires experimental verification. Enantiomeric purity is paramount in drug development, as different enantiomers can have vastly different biological activities.
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC
-
Column: A column with a chiral stationary phase, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is selected.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol, is used. The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection is used, monitoring at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm).
-
Analysis: A small amount of the racemic (R/S) mixture is first injected to determine the retention times of both enantiomers. Subsequently, the (S)-enantiomer sample is injected. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. A result of >99% e.e. is typically required.
Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. The (S)-enantiomer of L-Tryptophan tert-butyl ester is expected to be levorotatory (negative rotation). While less precise for purity determination than chiral HPLC, it provides a quick confirmation of the bulk sample's stereochemical identity. The specific rotation ([α]) is a characteristic physical property of the compound.
Conclusion: A Unified Structural Proof
The structure of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is confirmed by the convergence of all analytical data. HRMS validates the elemental composition. IR spectroscopy confirms the presence of the required amine, indole, and ester functional groups. A full suite of 1D and 2D NMR experiments maps the complete atomic connectivity, with key HMBC correlations definitively establishing the ester linkage and side-chain position. Finally, chiral HPLC confirms the enantiomeric purity and the (S) configuration at the chiral center. This rigorous, multi-faceted approach ensures the identity, purity, and stereochemical integrity of this important synthetic building block.
References
-
Title: High-Resolution Mass Spectrometry. Source: Michigan State University Department of Chemistry. URL: [Link]
